molecular formula C13H8FNOS B3080162 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde CAS No. 1082289-57-3

5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde

Cat. No.: B3080162
CAS No.: 1082289-57-3
M. Wt: 245.27 g/mol
InChI Key: QNKYPADOTVXALO-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters is a significant reaction in the synthesis of thiophene derivatives . This reaction can be catalyzed using a radical approach .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research on derivatives of 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde, specifically novel bioactive molecules synthesized from chalcone derivatives, has shown promising antimicrobial and antioxidant activities. These compounds, obtained through the Claisen–Schmidt condensation reaction, exhibited remarkable activities against various microbes and free radicals, outperforming standard drugs in some cases. This indicates potential applications in developing new antimicrobial and antioxidant agents (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).

Biological Evaluation and Catalytic Activity

Another study focused on the synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions, revealing their significant biological activities, including antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This research underscores the potential of these compounds in medical applications, particularly in treating infections and inflammation (Shaukat Ali et al., 2013).

Glucose Electrooxidation for Fuel Cells

The development of organic-based metal-free catalysts for fuel cells led to the synthesis of novel indole derivatives, which were evaluated for glucose electrooxidation activity. These studies contribute to the search for environmentally friendly catalysts in the energy sector, particularly for direct glucose fuel cells (AlizaiMuhammad Hamad et al., 2021).

HIV-1 Reverse Transcriptase Inhibition

Research into 2-(thiophen-2-yl)-1H-indoles as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has identified compounds with significant inhibition potency. These findings are crucial for developing new therapeutic agents for HIV/AIDS, addressing the urgent need for more effective treatments (M. El‐Hussieny et al., 2019).

Novel Fluorescent Sensors

The synthesis of 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) demonstrated its application as a novel fluorescent sensor for ferric ions. This work highlights the potential of such compounds in developing sensitive and selective sensors for metal ions, which are crucial in environmental monitoring and biomedical diagnostics (Qiang Zhang et al., 2016).

Mechanism of Action

While the specific mechanism of action for “5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde” is not available, thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

5-fluoro-2-thiophen-2-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKYPADOTVXALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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